![molecular formula C19H23N3O7 B14956419 6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid](/img/structure/B14956419.png)
6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid
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Overview
Description
6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid is a complex organic compound that features a chromen-2-one (coumarin) derivative. Compounds like this are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromen-2-one Core: Starting with a suitable phenol derivative, the chromen-2-one core can be synthesized through a Pechmann condensation reaction.
Introduction of the Acetamido Group: The chromen-2-one derivative can be reacted with an appropriate acylating agent to introduce the acetamido group.
Attachment of the Hexanoic Acid Chain: The final step involves coupling the acetamido-chromen-2-one intermediate with a hexanoic acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methyl groups on the chromen-2-one ring.
Reduction: Reduction reactions might target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromen-2-one ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin.
Amino Acid Derivatives: Compounds like N-acetylcysteine and glutathione.
Uniqueness
6-(Carbamoylamino)-2-[2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)acetamido]hexanoic acid is unique due to its specific combination of a chromen-2-one core with an acetamido-hexanoic acid chain. This structure may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H23N3O7 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2R)-6-(carbamoylamino)-2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23N3O7/c1-10-12-6-5-11(23)8-15(12)29-18(27)13(10)9-16(24)22-14(17(25)26)4-2-3-7-21-19(20)28/h5-6,8,14,23H,2-4,7,9H2,1H3,(H,22,24)(H,25,26)(H3,20,21,28)/t14-/m1/s1 |
InChI Key |
OQRIORVPGMFSJO-CQSZACIVSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC(CCCCNC(=O)N)C(=O)O |
Origin of Product |
United States |
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